Cytotoxic Activity of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol Against Glioblastoma Cell Lines
Compound 5, identified as a 1,2,4-oxadiazole derivative, demonstrated potent cytotoxic activity against three different glioblastoma (GBM) cell lines, with IC50 values of 35.1 µM, 34.4 µM, and 37.9 µM for U87, T98G, and LN229 cells, respectively. This activity was compared to the parent compound caffeic acid (CA), which showed an IC50 of 46.1 µM against MCF7 cells, indicating the oxadiazole hybrid is significantly more potent in the GBM context [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Compound 5: IC50 = 35.1 µM (U87), 34.4 µM (T98G), 37.9 µM (LN229) |
| Comparator Or Baseline | Caffeic acid (CA): IC50 = 46.1 µM (MCF7) |
| Quantified Difference | Compound 5 shows lower IC50 (higher potency) in GBM cells compared to CA's IC50 in MCF7 cells. |
| Conditions | Cell viability assay; GBM cell lines (LN229, T98G, U87); MCF7 cells. |
Why This Matters
This data highlights the enhanced anticancer potency of the 1,2,4-oxadiazole scaffold when hybridized with a phenolic acid, a structural feature relevant to the target compound's potential as a synthetic intermediate.
- [1] Sucu BO, Koc EB, Savlug Ipek O, et al. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Turk J Chem. 2022;46(4):1089-1096. View Source
